3-Methoxypropane-1-sulfonyl fluoride
Descripción
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Propiedades
IUPAC Name |
3-methoxypropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSECKCOSGZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Role of 3-Methoxypropane-1-sulfonyl Fluoride in Covalent Drug Discovery: A Technical Guide
Foreword: The Renaissance of Covalent Modifiers
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors is experiencing a significant resurgence. Once sidelined due to concerns of off-target reactivity, rationally designed covalent drugs are now recognized for their potential to achieve high potency, prolonged duration of action, and the ability to target challenging proteins that have proven intractable to traditional non-covalent inhibitors.[1] Within this class of targeted covalent inhibitors, the sulfonyl fluoride moiety has emerged as a privileged electrophilic warhead.[2] Its unique balance of stability in aqueous environments and sufficient reactivity towards a range of nucleophilic amino acid residues makes it an increasingly valuable tool for medicinal chemists and chemical biologists. This guide provides an in-depth technical overview of a specific aliphatic sulfonyl fluoride, 3-methoxypropane-1-sulfonyl fluoride, a building block poised for significant utility in the development of next-generation covalent therapeutics.
Physicochemical Properties of 3-Methoxypropane-1-sulfonyl Fluoride
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 3-methoxypropane-1-sulfonyl fluoride is not broadly published, its key properties can be compiled from available sources and estimated based on the behavior of analogous aliphatic sulfonyl fluorides.
| Property | Value | Source/Comment |
| CAS Number | 1227250-19-2 | [3] |
| Molecular Formula | C4H9FO3S | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid (predicted) | Based on similar aliphatic sulfonyl fluorides. |
| Boiling Point | Not reported; estimated to be in the range of 180-220 °C | Estimation based on structurally related compounds. |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Acetone). Limited solubility in water. | [4] |
| Stability | Good stability in aqueous buffers at physiological pH. Resistant to thermolysis and reduction. | [2][5] |
Synthesis of 3-Methoxypropane-1-sulfonyl Fluoride: A Plausible and Detailed Protocol
The proposed two-step synthesis starts from the commercially available 3-methoxy-1-propanethiol. The first step is an oxidative chlorination to form the intermediate 3-methoxypropane-1-sulfonyl chloride, followed by a fluorine-for-chlorine exchange.
Step 1: Oxidative Chlorination of 3-Methoxy-1-propanethiol
The oxidation of thiols to sulfonyl chlorides is a standard transformation in organic synthesis. A common method involves the use of chlorine gas in the presence of an aqueous acid.
Reaction: CH₃O(CH₂)₃SH + 3Cl₂ + 2H₂O → CH₃O(CH₂)₃SO₂Cl + 5HCl
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas.
-
Charge the Reactor: To the flask, add 3-methoxy-1-propanethiol (1 equivalent) and a suitable solvent such as acetic acid.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Chlorine Gas Introduction: Bubble chlorine gas (approximately 3 equivalents) through the stirred solution at a slow, controlled rate, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.
-
Work-up: Once the reaction is complete, purge the system with nitrogen gas to remove any residual chlorine and HCl. Carefully pour the reaction mixture into ice-water. The product, 3-methoxypropane-1-sulfonyl chloride, will separate as an oily layer.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude 3-methoxypropane-1-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Fluorination of 3-Methoxypropane-1-sulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[7] The use of a phase-transfer catalyst can facilitate the reaction.
Reaction: CH₃O(CH₂)₃SO₂Cl + KF → CH₃O(CH₂)₃SO₂F + KCl
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3-methoxypropane-1-sulfonyl chloride (1 equivalent) and a suitable solvent such as acetonitrile or a biphasic mixture of water and acetone.[7]
-
Reagents: Add an excess of potassium fluoride (2-3 equivalents). The addition of a catalytic amount of a phase-transfer catalyst like 18-crown-6 can improve the reaction rate and yield.[6]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by ¹⁹F NMR spectroscopy, observing the appearance of the sulfonyl fluoride signal, or by GC-MS, tracking the disappearance of the starting sulfonyl chloride.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the solid potassium salts.
-
Extraction and Purification: If a biphasic system was used, separate the organic layer. If acetonitrile was the solvent, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. The crude 3-methoxypropane-1-sulfonyl fluoride can be purified by vacuum distillation to obtain the final product of high purity.
The methoxypropyl chain of 3-methoxypropane-1-sulfonyl fluoride serves as a scaffold that can be further elaborated to incorporate recognition elements that direct the molecule to the binding site of a specific protein target. This targeted delivery enhances the selectivity of the covalent modification, minimizing off-target effects.
Applications in Drug Development and Chemical Biology
The favorable properties of aliphatic sulfonyl fluorides like 3-methoxypropane-1-sulfonyl fluoride make them valuable reagents in several areas of drug discovery and chemical biology.
-
Targeted Covalent Inhibitors: By incorporating a pharmacophore that provides binding affinity for a specific protein, 3-methoxypropane-1-sulfonyl fluoride can be used as a starting point to develop potent and selective covalent inhibitors. [5]This is particularly relevant for enzyme families such as proteases and kinases.
-
Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be designed to react with the active site of specific enzymes. By including a reporter tag (e.g., a fluorophore or a biotin moiety) on the 3-methoxypropane scaffold, these probes can be used to identify and quantify the activity of enzymes in complex biological samples.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size of 3-methoxypropane-1-sulfonyl fluoride makes it an ideal fragment for use in FBDD screens. Hits from such screens can then be elaborated to develop larger, more potent drug candidates.
Safety and Handling
As with all reactive chemical compounds, proper safety precautions must be observed when handling 3-methoxypropane-1-sulfonyl fluoride. Based on data for related sulfonyl fluorides, the compound should be considered corrosive and toxic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion and Future Outlook
3-Methoxypropane-1-sulfonyl fluoride represents a valuable and versatile building block for the development of covalent chemical probes and targeted inhibitors. Its aliphatic nature and the presence of a methoxy group provide a scaffold that is both synthetically tractable and amenable to the introduction of diverse functionalities for targeted drug design. As the field of covalent drug discovery continues to expand, the strategic application of well-characterized and reactive fragments like 3-methoxypropane-1-sulfonyl fluoride will undoubtedly play a crucial role in the development of novel therapeutics for a wide range of diseases.
References
Sources
- 1. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1227250-19-2 | 3-Methoxypropane-1-sulfonyl fluoride - Moldb [moldb.com]
- 3. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
Technical Deep Dive: 3-Methoxypropane-1-sulfonyl Fluoride (MPSF) in Covalent Modification
Executive Summary & Chemical Identity
3-Methoxypropane-1-sulfonyl fluoride (MPSF) is a specialized aliphatic electrophile belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike traditional highly reactive sulfonyl chlorides, MPSF represents a "privileged" warhead design that balances aqueous stability with context-dependent protein reactivity.
In modern drug discovery, MPSF is primarily utilized as a covalent fragment or chemical probe . Its structure combines a flexible propyl linker, a polar methoxy tail for improved solubility, and a sulfonyl fluoride warhead capable of capturing nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets.
Chemical Profile:
-
CAS: 1227250-19-2[1]
-
Formula:
-
Molecular Weight: 156.18 g/mol [1]
-
Warhead Class: Aliphatic Sulfonyl Fluoride (
) -
Primary Utility: Ligandability mapping, covalent fragment screening (FBDD), and site-specific protein labeling.
Mechanistic Principles
The SuFEx Mechanism
The mechanism of action for MPSF relies on the unique properties of the sulfur-fluoride bond. The
The "Goldilocks" Reactivity: MPSF does not react indiscriminately with free nucleophiles in solution. Instead, it requires a specific local environment—typically a protein pocket that stabilizes the transition state—to facilitate the reaction. This phenomenon is known as "context-dependent reactivity."
Reaction Pathway:
-
Binding: The methoxypropane tail interacts with the protein pocket via Van der Waals forces and potential hydrogen bonding (methoxy oxygen).
-
Nucleophilic Attack: A nucleophilic amino acid side chain (Nu:) attacks the hexavalent sulfur center.
-
Transition State: A hypervalent trigonal bipyramidal transition state is formed.
-
Fluoride Departure: The fluoride ion (
) is expelled as the leaving group, forming a stable covalent sulfonamide or sulfonate linkage.
Visualization: The Reaction Coordinate
The following diagram illustrates the nucleophilic substitution mechanism at the sulfur center.
Figure 1: Step-wise mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) between MPSF and a protein nucleophile.
Biological Application & Selectivity[2]
Residue Selectivity
Unlike cysteine-targeting acrylamides, sulfonyl fluorides like MPSF have a broader residue scope. The selectivity is dictated by the pH of the environment and the pKa of the target residue.
| Target Residue | Product Formed | Optimal Conditions | Notes |
| Tyrosine (Tyr) | Sulfonate ( | pH > 7.5 or catalyzed | Often the primary target in SuFEx due to phenol acidity. |
| Lysine (Lys) | Sulfonamide ( | Basic pH or proximity | Targeted when the |
| Serine (Ser) | Sulfonate ( | Catalytic Triad | Classical target (e.g., PMSF), requires catalytic activation. |
| Histidine (His) | Sulfonamide ( | Neutral/Basic | Less common, but possible in specific pockets. |
The Role of the Methoxypropane Tail
The 3-methoxypropane moiety is not inert; it serves functional roles in the screening process:
-
Solubility: The ether oxygen increases aqueous solubility compared to pure alkyl chains (e.g., butyl-SO2F), reducing aggregation in high-concentration biochemical assays.
-
Probing Polarity: It tests the target pocket's tolerance for polar aliphatic chains.
-
Minimal Sterics: Being linear and flexible, it can access deep or narrow pockets that bulky aryl sulfonyl fluorides (like PMSF) cannot reach.
Experimental Workflows
Protocol: Covalent Fragment Screening (LC-MS/MS)
This protocol describes using MPSF to identify ligandable sites on a purified protein.
Reagents:
-
Protein of Interest (
in PBS, pH 7.4). -
MPSF Stock (
in DMSO). -
Quenching Buffer (1% Formic Acid or Ammonium Bicarbonate depending on downstream step).
Step-by-Step Methodology:
-
Preparation: Dilute MPSF stock into the protein solution to a final concentration of
(10x-50x excess). Ensure final DMSO concentration is <5%. -
Incubation: Incubate at Room Temperature for 2-4 hours .
-
Expert Insight: Unlike sulfonyl chlorides which react in seconds, aliphatic sulfonyl fluorides are slow. Extended incubation allows the probe to explore the protein surface and find the "matching" nucleophile.
-
-
Quenching: Stop the reaction.
-
For Intact Mass: Add Formic Acid to pH 3.0 to protonate remaining nucleophiles and stop reaction.
-
For Digestion: Proceed directly to denaturation/reduction/alkylation.
-
-
Digestion: Add Trypsin/LysC (1:50 ratio) and incubate overnight at 37°C.
-
Analysis: Analyze via LC-MS/MS.
-
Data Interpretation: Search for a dynamic modification mass shift of +136.02 Da (Mass of
- Mass of ).
Visualization: Proteomic Workflow
Figure 2: Mass spectrometry-based workflow for validating MPSF labeling.
Comparative Analysis: Aliphatic vs. Aromatic Warheads
When designing a covalent probe library, understanding the difference between MPSF (Aliphatic) and standard Aromatic Sulfonyl Fluorides is critical.
| Feature | MPSF (Aliphatic) | PMSF / Aryl-SO2F (Aromatic) |
| Electrophilicity | Moderate. Requires stronger nucleophile or better positioning. | High. Reacts more readily due to aryl ring electron withdrawal. |
| Stability | High aqueous stability (Days). | Moderate aqueous stability (Hours).[2] |
| Sterics | Low profile (Flexible chain). | High profile (Rigid ring). |
| Primary Use | Fragment screening, mapping narrow pockets. | Protease inhibition, broad reactivity. |
Expert Insight: Use MPSF when you want to minimize non-specific labeling driven purely by high reactivity. If MPSF labels a residue, it strongly suggests a specific binding interaction (affinity-driven reactivity).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Kelly, J. W., et al. (2017). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Electrophile." Journal of the American Chemical Society. Link
-
Structural Genomics Consortium (SGC). (2020). "Electrophilic Fragment Screening for Covalent Ligand Discovery." Methods in Enzymology. Link
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A Theoretical and Predictive Framework for the Study of 3-Methoxypropane-1-sulfonyl Fluoride
Abstract: 3-Methoxypropane-1-sulfonyl fluoride (MMSF) is a small, functionalized aliphatic sulfonyl fluoride.[1] While specific theoretical studies on this exact molecule are not extensively documented in peer-reviewed literature, its chemical structure suggests significant potential as a tool compound in chemical biology and drug discovery. This guide outlines a comprehensive theoretical and experimental framework for the complete characterization of MMSF. We detail in silico protocols for conformational analysis, spectroscopic prediction, and reactivity modeling. Furthermore, we propose a robust synthetic route and subsequent experimental validation workflows. This document serves as a predictive blueprint for researchers aiming to synthesize, characterize, and utilize MMSF or structurally related sulfonyl fluorides as covalent probes or therapeutic agents.
Introduction: The Context and Promise of Sulfonyl Fluorides
The sulfonyl fluoride functional group has emerged as a "privileged warhead" in medicinal chemistry and chemical biology.[2] This is due to a unique balance of stability and reactivity; they are remarkably stable under physiological conditions, resisting hydrolysis, yet can be coaxed to react with nucleophilic amino acid residues within protein binding sites.[3][4][5][6] Unlike more promiscuous sulfonyl chlorides, sulfonyl fluorides offer greater chemical stability and selectivity.[4][7] Their ability to covalently modify not just cysteine, but also serine, threonine, lysine, tyrosine, and histidine residues, vastly expands the scope of the "druggable" proteome.[2][8][9]
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" transformation has further invigorated research into this functional group, providing reliable methods for molecular assembly.[3][5][10][11][12] 3-Methoxypropane-1-sulfonyl fluoride (CAS No. 1227250-19-2, Molecular Formula: C4H9FO3S[1]), with its flexible alkyl chain and terminal methoxy group, represents an intriguing scaffold. The ether moiety could potentially engage in hydrogen bonding or alter solubility profiles, making it a valuable candidate for developing selective covalent inhibitors.[13]
This guide provides the necessary theoretical and practical foundation to fully explore its potential.
Part 1: In Silico Analysis: Predicting Molecular Structure and Properties
A foundational understanding of a molecule's three-dimensional structure, conformational flexibility, and electronic properties is paramount. Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, making it an ideal tool for this purpose.[14][15]
Protocol 1: Conformational Analysis and Geometry Optimization
This protocol outlines the steps to identify the most stable conformers of MMSF and calculate their quantum mechanical properties.
-
Initial Structure Generation: Construct the 3D structure of 3-methoxypropane-1-sulfonyl fluoride using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., MMFF94 force field or semi-empirical GFN2-xTB) to identify low-energy conformers.
-
DFT Optimization: For each unique low-energy conformer, perform a full geometry optimization and vibrational frequency calculation using DFT. A common and effective level of theory is B3LYP with a 6-31G(d,p) basis set.[16] The absence of imaginary frequencies confirms a true energy minimum.
-
Property Calculation: From the optimized structures, calculate key electronic properties such as:
-
Relative energies (ΔE) and Boltzmann populations at 298.15 K.
-
Molecular orbital energies (HOMO, LUMO) and the resulting energy gap.
-
Molecular electrostatic potential (MEP) map to visualize electrophilic and nucleophilic regions.
-
Dipole moment.
-
Data Presentation: Predicted Conformational Energetics
The results of the conformational analysis should be summarized for clarity.
| Conformer ID | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| MMSF-1 (anti) | ~180° | 0.00 | 75.2 |
| MMSF-2 (gauche) | ~60° | 0.85 | 24.8 |
| Note: Values are hypothetical and for illustrative purposes. Actual values must be derived from DFT calculations. |
Visualization: Computational Workflow
The logical flow of the computational analysis can be visualized to guide the research process.
Caption: Workflow for the theoretical characterization of MMSF.
Part 2: Theoretical Spectroscopic Prediction
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the identity and purity of a newly synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[17][18]
Protocol 2: NMR and IR Spectra Calculation
-
NMR Chemical Shift Calculation: Using the Boltzmann-averaged populations of the optimized conformers from Protocol 1, perform GIAO NMR calculations at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to compute the magnetic shielding tensors (σ).[19]
-
Reference and Scaling: Calculate the shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory. The predicted chemical shift (δ) is calculated as δ = σ_ref - σ_sample. Linear scaling factors derived from empirical data can further improve accuracy.[19][20]
-
IR Frequency Calculation: The vibrational frequencies obtained from the DFT frequency calculations (Protocol 1) correspond to the fundamental vibrational modes. These can be plotted to generate a theoretical IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to correct for anharmonicity.
Data Presentation: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Mode |
| ¹H (CH₂) | 3.1 - 3.3 | 1350 - 1370 | SO₂ asymmetric stretch |
| ¹H (CH₂O) | 3.6 - 3.8 | 1170 - 1190 | SO₂ symmetric stretch |
| ¹³C (CH₂) | ~48 | 750 - 780 | S-F stretch |
| ¹⁹F (SO₂F) | +40 to +60 | 2850 - 3000 | C-H stretch |
| Note: Values are hypothetical predictions based on typical ranges for similar functional groups. |
Part 3: Reactivity and Application in Drug Development
The core utility of MMSF lies in its electrophilic sulfonyl fluoride moiety. This group is an ideal "warhead" for forming covalent bonds with nucleophilic residues in protein targets, making it a powerful tool for developing covalent inhibitors.[5][6][21]
Mechanism of Action: Covalent Inhibition
Sulfonyl fluorides typically react with nucleophilic amino acid side chains such as serine, tyrosine, and lysine.[8][22] The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester or sulfonamide linkage. This process, known as Sulfonyl-Fluoride Exchange (SuFEx), effectively and irreversibly inhibits the target protein.[10] The selectivity of a sulfonyl fluoride probe is governed by how well the rest of the molecule positions the warhead within a specific protein's binding pocket.[13]
Visualization: Covalent Modification of a Serine Residue
This diagram illustrates the key chemical transformation in the covalent inhibition of a serine protease by MMSF.
Caption: Mechanism of covalent inhibition via SuFEx reaction.
Part 4: Proposed Synthesis and Experimental Validation
While theoretical studies provide a powerful predictive framework, they must be validated by empirical evidence. A plausible and efficient synthesis is the first step toward experimental characterization.
Protocol 3: Synthesis of 3-Methoxypropane-1-sulfonyl Fluoride
A common and effective method for synthesizing sulfonyl fluorides is the halogen exchange reaction from the corresponding sulfonyl chloride. An alternative modern approach involves the direct electrochemical oxidation of thiols.[23]
Method 1: Halide Exchange
-
Starting Material: Procure or synthesize 3-methoxypropane-1-sulfonyl chloride. This can be prepared from 3-methoxy-1-propanethiol via oxidative chlorination.
-
Fluorination: Dissolve the sulfonyl chloride in a suitable solvent (e.g., acetonitrile). Add a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often with a phase-transfer catalyst (e.g., 18-crown-6) to enhance reactivity.[24]
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Validation
The synthesized product must be rigorously characterized to confirm its identity and purity, using the theoretical predictions from Part 2 as a benchmark.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the chemical structure and assign all peaks. The experimental chemical shifts should closely match the GIAO-predicted values.
-
Infrared (IR) Spectroscopy: Verify the presence of key functional groups, especially the characteristic strong stretches for the SO₂ and S-F bonds.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming it matches the expected value of 156.18 g/mol .[1]
Conclusion
This technical guide presents a comprehensive, theory-driven framework for the complete characterization of 3-methoxypropane-1-sulfonyl fluoride. By integrating robust computational modeling with established synthetic and analytical protocols, this document provides a clear pathway for researchers to explore the potential of this molecule. The unique stability-reactivity profile of the sulfonyl fluoride moiety makes MMSF a compelling candidate for the development of novel covalent probes and targeted therapeutics.[6][7] The methodologies detailed herein are not only applicable to MMSF but can also be adapted for the study of other novel sulfonyl fluoride derivatives, thereby accelerating innovation in drug discovery and chemical biology.
References
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Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. Available from: [Link]
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Tantak, M. P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46845–46854. Available from: [Link]
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Camarero, N., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 26(2), 438. Available from: [Link]
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Willis, M. C., & Lou, T. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. Available from: [Link]
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Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(18), 3745-3759. Available from: [Link]
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G. B, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available from: [Link]
-
Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. Available from: [Link]
-
Qin, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(11), 2851-2859. Available from: [Link]
-
Chen, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-21. Available from: [Link]
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Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6060-6065. Available from: [Link]
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Singh, R. P., et al. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry, 128, 106067. Available from: [Link]
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Liu, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
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Liu, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
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Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme Verlag. Available from: [Link]
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Boddy, C. N., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4443-4458. Available from: [Link]
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Boulechfar, C., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 7(10), 576-585. Available from: [Link]
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Wikipedia. Density functional theory. Available from: [Link]
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Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Exchangeable Groups beyond Sulfonyl Fluorides. Synthesis, 57(10), 1569-1582. Available from: [Link]
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SB's Chemistry. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available from: [Link]
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Jones, L. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837-848. Available from: [Link]
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Jones, L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. Available from: [Link]
-
Wang, S., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 15(12), 2707. Available from: [Link]
-
Kelly, J. M., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(13), e202116399. Available from: [Link]
-
ResearchGate. (2012). NMR calculations using GIAO approach. Available from: [Link]
-
Microsoft Research. (2025). What is Density Functional Theory (DFT). YouTube. Available from: [Link]
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2692-2700. Available from: [Link]
-
Chen, W., et al. (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 117(34), 20560-20569. Available from: [Link]
-
Moganedi, K., et al. (2019). Density functional theory molecular modelling and experimental particle kinetics for CO2-char gasification. White Rose Research Online. Available from: [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2692–2700. Available from: [Link]
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Wang, Z. (2021). NMR Prediction with Scaling Factors. Available from: [Link]
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Kitchin, J. (n.d.). Modeling materials using density functional theory. Kitchin Research Group. Available from: [Link]
-
Joyce, L. A., et al. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(35), 6933-6941. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 3-Methoxypropane-1-sulfonyl Fluoride (MMPF) for Target Identification and Validation
Introduction: The Ascendancy of Covalent Probes in Drug Discovery
In the landscape of modern drug discovery, the precise identification and validation of protein targets are paramount for the development of novel therapeutics.[1] Traditional non-covalent inhibitors have been the mainstay of pharmaceutical development; however, the pursuit of more durable and specific modulators has reignited interest in covalent inhibitors.[2] These molecules form a stable, covalent bond with their protein target, offering distinct advantages such as prolonged duration of action and the ability to target shallow binding pockets that are often intractable to reversible binders.
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to interrogate the functional state of enzymes in complex biological systems.[3][4] ABPP utilizes activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (or "warhead"), a linker, and a reporter tag. The warhead covalently modifies active site residues of a specific enzyme class, allowing for their selective detection and quantification.
This application note introduces 3-methoxypropane-1-sulfonyl fluoride (MMPF), a novel electrophilic probe centered around the sulfonyl fluoride (SF) warhead. SFs are privileged electrophiles in chemical biology due to their optimal balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[2][5] Unlike many covalent warheads that primarily target cysteine, SFs can react with serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of the ligandable proteome.[2][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MMPF for target identification and validation, complete with detailed protocols and the scientific rationale underpinning each experimental step.
Mechanism of Action: The Sulfonyl Fluoride Warhead
The utility of MMPF as a chemical probe is derived from the unique chemical properties of the sulfonyl fluoride (SF) moiety. The sulfur atom in the SF group is highly electrophilic, making it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding site.
The reaction proceeds via a nucleophilic substitution at the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This covalent modification is typically irreversible under physiological conditions. The stability of the S-F bond in aqueous solution, in contrast to more reactive sulfonyl chlorides, minimizes off-target reactions and hydrolysis, making SFs well-suited for experiments in complex biological milieu like cell lysates or even live cells.[7][8]
The reactivity of the SF warhead is context-dependent, meaning that the protein's local environment, including the pKa of the nucleophilic residue and the presence of proximal residues that can stabilize the transition state, plays a crucial role in promoting the covalent reaction.[6] This context-dependence is a key feature that allows for the selective labeling of specific proteins, even within a large family of structurally related enzymes.
Caption: Covalent modification of a target protein by MMPF.
Applications in Target Identification and Validation
MMPF can be employed in a variety of experimental workflows to identify and validate protein targets. For these applications, it is often advantageous to use an analogue of MMPF that incorporates a reporter tag, such as an alkyne or azide group, for subsequent visualization or enrichment via click chemistry.
Data Presentation: Recommended Starting Concentrations and Incubation Times
The optimal conditions for using MMPF or its tagged analogues will vary depending on the experimental system and the specific research question. The following table provides recommended starting points for optimization.
| Application | Probe Concentration (µM) | Incubation Time | Temperature (°C) |
| In vitro Protein Labeling | 1 - 10 | 30 - 60 min | 25 - 37 |
| Cell Lysate Labeling | 10 - 50 | 30 - 60 min | 4 - 25 |
| Live Cell Labeling | 25 - 100 | 1 - 4 hours | 37 |
| Competitive Profiling | Varies (see protocol) | Varies (see protocol) | Varies |
Experimental Protocols
Protocol 1: In Vitro Protein Labeling with an Alkyne-Tagged MMPF Analogue
This protocol is designed to determine if a purified protein of interest is a direct target of MMPF.
Rationale: By incubating a purified protein with an alkyne-tagged MMPF analogue, direct covalent modification can be assessed. Subsequent click chemistry with a fluorescent azide allows for visualization of the labeled protein by SDS-PAGE and in-gel fluorescence scanning. This provides a direct and straightforward method to confirm target engagement.
Materials:
-
Purified protein of interest
-
Alkyne-tagged MMPF analogue (e.g., 3-methoxypropane-1-sulfonyl fluoride with a terminal alkyne)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorescent azide (e.g., TAMRA-azide)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Protein Labeling:
-
In a microcentrifuge tube, combine the purified protein (final concentration 1-5 µM) and the alkyne-tagged MMPF analogue (final concentration 1-10 µM) in reaction buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Include a negative control with DMSO instead of the MMPF analogue.
-
-
Click Chemistry:
-
To the labeling reaction, add the click chemistry master mix:
-
Fluorescent azide (final concentration 100 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
Freshly prepared sodium ascorbate (final concentration 5 mM)
-
-
Vortex to mix and incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Add 4X SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at the appropriate voltage.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
A fluorescent band at the molecular weight of the protein of interest in the MMPF-treated sample, and its absence in the DMSO control, indicates successful labeling.
-
Protocol 2: Cellular Target Engagement in Live Cells
This protocol outlines the steps to identify the cellular targets of MMPF in a complex proteome using a chemoproteomic approach.
Rationale: Treating live cells with a tagged MMPF probe allows for the labeling of target proteins in their native environment. Subsequent cell lysis, click chemistry-based attachment of a biotin tag, and streptavidin enrichment enable the isolation of these target proteins. The enriched proteins can then be identified by mass spectrometry, providing a proteome-wide view of MMPF's targets.
Caption: Chemoproteomic workflow for MMPF target identification.
Materials:
-
Cultured cells of interest
-
Alkyne-tagged MMPF analogue
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reagents
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Procedure:
-
Live Cell Labeling:
-
Treat cultured cells with the alkyne-tagged MMPF analogue (25-100 µM) or DMSO vehicle control for 1-4 hours at 37°C in serum-free media.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry and Enrichment:
-
Perform click chemistry on the clarified lysate with biotin-azide as described in Protocol 1.
-
Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
-
Washing and Digestion:
-
Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the enriched proteins overnight at 37°C.
-
-
Mass Spectrometry:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS.
-
Identify the enriched proteins by searching the resulting spectra against a protein database. Proteins that are significantly enriched in the MMPF-treated sample compared to the DMSO control are considered potential targets.
-
Protocol 3: Competitive Profiling for Target Validation
This protocol is used to validate that a known inhibitor binds to the same target as MMPF.
Rationale: If MMPF and a known inhibitor bind to the same protein, pre-treatment of the cells or lysate with the inhibitor should block the subsequent labeling of that protein by the MMPF probe. This competition provides strong evidence that both compounds share a common target. This method is a cornerstone of target validation in chemical biology.[3][9]
Procedure:
-
Pre-incubation with Inhibitor:
-
Prepare cell lysates as described in Protocol 2.
-
Pre-incubate aliquots of the lysate with increasing concentrations of a known inhibitor (or DMSO vehicle control) for 30 minutes at 37°C.
-
-
MMPF Probe Labeling:
-
Add a fixed concentration of the alkyne-tagged MMPF analogue to each lysate and incubate for another 30 minutes.
-
-
Analysis:
-
Perform click chemistry with a fluorescent azide, followed by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
-
A dose-dependent decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated samples indicates that the inhibitor competes with MMPF for binding to that target.
-
Self-Validating Systems and Trustworthiness
The protocols described above are designed with internal controls to ensure the trustworthiness of the results.
-
DMSO Controls: The inclusion of DMSO vehicle controls in all experiments is critical to distinguish probe-specific effects from background.
-
Competition Assays: The competitive profiling protocol serves as a self-validating system. The ability of a known ligand to block probe labeling provides strong, independent evidence of target engagement.
-
Orthogonal Probes: If available, using a structurally distinct covalent probe that targets the same class of residues can help to confirm initial findings and rule out artifacts related to a specific chemical scaffold.
Conclusion
3-methoxypropane-1-sulfonyl fluoride and its tagged derivatives represent a valuable new tool for the chemical biology community. The protocols outlined in this application note provide a robust framework for the use of MMPF in target identification and validation. The unique reactivity of the sulfonyl fluoride warhead, coupled with the power of chemoproteomic platforms, will undoubtedly facilitate the discovery and characterization of novel therapeutic targets.
References
-
Zhang, D., Lu, M., Chen, C., Xu, Y., & Peng, T. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]
-
Karakas, C., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. bioRxiv. [Link]
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Cury, J. A., Ricomini-Filho, A. P., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. Monographs in Oral Science, 22, 114–126. [Link]
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Kuljanin, M., et al. (2022). ABPP-HT*: Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv. [Link]
-
Abo, M., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(2), 108–117. [Link]
-
PubChem. (n.d.). 3-methoxypropane-1-sulfonamide. Retrieved from [Link]
-
Ambler, B. R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]
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Seyrani, H., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]
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Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6030–6034. [Link]
-
van der Hoorn, R. A. L., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chembiochem, 14(6), 723–727. [Link]
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Jones, L. H., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. MedChemComm, 3(11), 1357–1361. [Link]
-
Nguyen, T. T., et al. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]
-
Wodicka, L. M., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(15), 11094–11103. [Link]
-
Bio-Rad. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Retrieved from [Link]
-
American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Harvard University. (2013). Harvard Researchers probe Cancer genetics to target patient treatments. Retrieved from [Link]
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Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]
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Hartung, I. V., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(1), 10–26. [Link]
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Liu, Y., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(11), 2167–2176. [Link]
-
Structural Genomics Consortium. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Retrieved from [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]
-
Target 2035. (2021). Covalent ligand discovery for chemical probes to challenging targets. Retrieved from [Link]
-
dentalcare.com. (n.d.). The Caries Process & Fluoride's Mechanism of Action. Retrieved from [Link]
-
MDC. (2020). MDC Connects: Identifying the Target. Retrieved from [Link]
-
Washington State Department of Health. (2015). Fluoride mechanism of action preventing dental caries. Retrieved from [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]
-
Guide outdoor. (2026). Guide Outdoor TU1260MS with ApexVision: Hunters' Pick, Setting A New Benchmark in Ultra-Clear Thermal Imaging. Retrieved from [Link]
-
ResearchGate. (2025). Target validation using chemical probes. Retrieved from [Link]
-
Dr. Ahlam T. (n.d.). Fluoridation Mechanism and Effects. Retrieved from [Link]
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Troubleshooting & Optimization
Aliphatic Sulfonyl Fluoride Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of aliphatic sulfonyl fluorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these increasingly important chemical motifs. Aliphatic sulfonyl fluorides are valuable building blocks in medicinal chemistry and chemical biology, notably for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as covalent modifiers of biological targets.[1] However, their synthesis can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of aliphatic sulfonyl fluorides, categorized by the synthetic approach.
Category 1: Synthesis from Aliphatic Sulfonyl Chlorides (Halide Exchange)
The conversion of sulfonyl chlorides to sulfonyl fluorides is a common and direct method.[2] However, it is not without its difficulties.
Problem 1: Low or No Conversion to the Sulfonyl Fluoride.
-
Question: I am attempting a halide exchange reaction from an aliphatic sulfonyl chloride using potassium fluoride (KF), but I am observing low to no formation of the desired sulfonyl fluoride. What could be the issue?
-
Answer: This is a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Inadequate Fluoride Source Solubility: Potassium fluoride has low solubility in many organic solvents.[3] To facilitate the reaction, the fluoride ion needs to be available in the organic phase.
-
Solution 1: Phase-Transfer Catalysis. Employ a phase-transfer catalyst like 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium fluoride) to shuttle the fluoride ion into the organic phase.
-
Solution 2: Biphasic Solvent System. A water/acetone biphasic mixture with KF can be an effective and simple procedure for this direct chloride/fluoride exchange.[4]
-
Solution 3: Alternative Fluoride Source. Potassium bifluoride (KHF2) can sometimes be a more effective fluoride source than KF.[5][6]
-
-
Instability of the Starting Sulfonyl Chloride: Aliphatic sulfonyl chlorides can be less stable than their aromatic counterparts and may degrade under the reaction conditions, especially with prolonged heating.[5][7]
-
Solution: Use freshly prepared or purified sulfonyl chloride. If possible, perform the reaction at a lower temperature for a longer duration. Consider a one-pot procedure where the sulfonyl chloride is generated in situ and immediately converted to the sulfonyl fluoride.
-
-
Reaction Kinetics: The S-F bond formation can be sluggish.
-
Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal endpoint.
-
-
Problem 2: Formation of Sulfonic Acid as a Major Byproduct.
-
Question: My reaction is producing a significant amount of the corresponding sulfonic acid instead of the sulfonyl fluoride. How can I prevent this?
-
Answer: The formation of sulfonic acid is typically due to the hydrolysis of the sulfonyl chloride or the sulfonyl fluoride product by residual water in the reaction mixture.[8]
-
Causality: The sulfur atom in sulfonyl halides is highly electrophilic and susceptible to nucleophilic attack by water.
-
Solution 1: Anhydrous Conditions. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Aprotic Solvents. Use aprotic solvents that do not readily participate in hydrolysis, such as acetonitrile or acetone.
-
Solution 3: Buffered System. In some cases, using a buffered system can help to control the pH and minimize hydrolysis.
-
Category 2: Synthesis from Thiols and Disulfides
This approach involves the oxidation of the sulfur species, which can introduce its own set of challenges.
Problem 3: Over-oxidation and Formation of Multiple Byproducts.
-
Question: I am trying to synthesize an aliphatic sulfonyl fluoride from a thiol, but my reaction is messy, with multiple spots on the TLC plate, and I am struggling to isolate the desired product.
-
Answer: This is a common issue when using strong oxidizing agents. The sulfur atom can be oxidized to various states, leading to a mixture of products.
-
Causality: Strong oxidants can lead to the formation of sulfoxides, sulfones, and other over-oxidized species in addition to the desired sulfonyl fluoride.
-
Solution 1: Two-Step, One-Pot Procedure. A reliable method is the initial oxidation of the thiol to the sulfonyl chloride using a controlled oxidizing system, followed by in-situ halide exchange to the sulfonyl fluoride. A combination of an oxidant like hydrogen peroxide with a chlorinating agent such as thionyl chloride can be effective.[9] This is often followed by the addition of KHF2.[6]
-
Solution 2: Electrochemical Synthesis. An electrochemical approach offers a milder and more controlled oxidation of thiols or disulfides, minimizing the formation of byproducts.[8] This method avoids the need for external chemical oxidants.[3]
-
Category 3: Synthesis from Sulfonic Acids and Sulfonates
These starting materials are attractive due to their stability and availability, but their conversion to sulfonyl fluorides requires specific activation.[5][10]
Problem 4: Difficulty in Achieving Deoxyfluorination.
-
Question: I am attempting to convert an aliphatic sulfonic acid to a sulfonyl fluoride, but the reaction is not proceeding.
-
Answer: The direct conversion of sulfonic acids to sulfonyl fluorides is challenging because the hydroxyl group is a poor leaving group.[11][12]
-
Causality: The S-OH bond needs to be activated to facilitate nucleophilic substitution by fluoride.
-
Solution 1: Thionyl Fluoride. This reagent can be effective for the deoxyfluorination of both aliphatic and aromatic sulfonic acids.[12][13]
-
Solution 2: Xtalfluor-E®. This is a bench-stable solid that can be used for the deoxyfluorination of sulfonic acids under milder conditions compared to other methods.[12][13]
-
Solution 3: Two-Step Conversion. A more traditional approach is to first convert the sulfonic acid to the corresponding sulfonyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by halide exchange with a fluoride source.
-
Frequently Asked Questions (FAQs)
Q1: How stable are aliphatic sulfonyl fluorides?
A1: Generally, aliphatic sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts.[3] They are often stable to chromatography and can be stored for extended periods. However, their stability can be influenced by the electronic nature of the molecule. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more susceptible to hydrolysis.[14] They are generally resistant to reduction.[15]
Q2: What are the key safety precautions when working with sulfonyl fluorides and their precursors?
A2:
-
Handling: Always handle sulfonyl fluorides and their reactive precursors (e.g., sulfonyl chlorides, fluorinating agents) in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16]
-
Fluorinating Agents: Be cautious with fluorinating agents, as some can be corrosive and/or toxic.
-
Quenching: Quench reactions carefully, as unreacted reagents may be present.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[16]
Q3: What are the best methods for purifying aliphatic sulfonyl fluorides?
A3:
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying sulfonyl fluorides. The choice of eluent will depend on the polarity of your compound.
-
Crystallization: If your sulfonyl fluoride is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Distillation: For volatile liquid sulfonyl fluorides, distillation under reduced pressure can be a suitable purification technique.
-
Aqueous Workup: A standard aqueous workup is often the first step in purification to remove water-soluble impurities and unreacted reagents.
Q4: Can I use aqueous conditions for reactions involving aliphatic sulfonyl fluorides?
A4: While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, they are not completely inert.[3] The use of aqueous media is possible, and some synthetic methods even utilize water as a solvent or co-solvent.[17][18] However, the stability of your specific sulfonyl fluoride in aqueous media should be evaluated, especially at elevated temperatures or non-neutral pH.
Experimental Protocols
Protocol 1: Synthesis of an Aliphatic Sulfonyl Fluoride from a Sulfonyl Chloride
Reaction: R-SO₂Cl + KF → R-SO₂F + KCl
Materials:
-
Aliphatic sulfonyl chloride (1.0 eq)
-
Potassium fluoride (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium fluoride and 18-crown-6.
-
Add anhydrous acetonitrile and stir the suspension for 15 minutes.
-
Add the aliphatic sulfonyl chloride to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Synthesis of an Aliphatic Sulfonyl Fluoride from a Thiol
Reaction: R-SH → [Oxidation/Chlorination] → R-SO₂Cl → [Fluorination] → R-SO₂F
Materials:
-
Aliphatic thiol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution, 3.0 eq)
-
Potassium bifluoride (KHF₂) (saturated aqueous solution)
Procedure:
-
In a fume hood, carefully add the aliphatic thiol to a round-bottom flask.
-
Cool the flask in an ice bath and slowly add thionyl chloride.
-
After the initial reaction subsides, slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Carefully add the saturated aqueous solution of potassium bifluoride to the reaction mixture.
-
Stir vigorously for several hours or until the conversion to the sulfonyl fluoride is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product.
Visualizing Synthetic Pathways
The synthesis of aliphatic sulfonyl fluorides can be approached from various starting materials. The following diagram illustrates the key precursor classes and their transformation into the target sulfonyl fluoride.
Caption: Key synthetic routes to aliphatic sulfonyl fluorides.
Data Summary: Comparison of Fluorinating Agents
| Fluorinating Agent | Starting Material | Typical Conditions | Advantages | Disadvantages |
| KF | Sulfonyl Chloride | Aprotic solvent, heat, optional phase-transfer catalyst | Inexpensive, readily available | Low solubility in organic solvents |
| KHF₂ | Sulfonyl Chloride/Thiol | Aqueous or biphasic systems | More effective than KF in some cases | Can introduce water |
| Thionyl Fluoride | Sulfonic Acid | Anhydrous conditions, heat | Direct conversion from sulfonic acids | Gaseous reagent, requires careful handling |
| Xtalfluor-E® | Sulfonic Acid | Milder conditions | Bench-stable solid, easy to handle | More expensive than other options |
References
- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing)
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone | The Journal of Organic Chemistry - ACS Public
- Synthesis of aliphatic sulfonyl fluorides via decarboxylation - ResearchG
- Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through a simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00669G
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine
- Sulfonyl Fluorides - Enamine
- A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry
- Synthetic Routes to Arylsulfonyl Fluorides - MDPI
- A rapid access to aliph
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing)
- An Approach to Aliph
- Facile one-pot synthesis of sulfonyl fluorides from sulfon
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich
- An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Public
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society
- Facile Synthesis of Sulfonyl Fluorides
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Public
- Facile synthesis of sulfonyl fluorides
- Sulfonyl fluoride synthesis by fluorin
- A) Synthetic routes to sulfonyl fluorides. B) Limitations of known...
- Facile synthesis of sulfonyl fluorides
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Public
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering - ACS Public
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - NIH
- SULFURYL FLUORIDE - Safety D
- A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Protein Labeling with 3-Methoxypropane-1-sulfonyl Fluoride (MMSF)
Welcome to the technical support center for 3-methoxypropane-1-sulfonyl fluoride (MMSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of MMSF in protein labeling experiments.
Introduction to 3-Methoxypropane-1-sulfonyl Fluoride (MMSF)
3-Methoxypropane-1-sulfonyl fluoride (MMSF) is an electrophilic probe used for the covalent modification of proteins. As an alkyl sulfonyl fluoride, it offers a unique reactivity profile for targeting multiple nucleophilic amino acid residues. Understanding its chemical properties and reaction mechanism is paramount to optimizing labeling efficiency and ensuring experimental success. Unlike the more commonly known phenylmethylsulfonyl fluoride (PMSF), which is primarily used as a serine protease inhibitor, MMSF and other sulfonyl fluorides have emerged as versatile tools in chemical biology for broader protein labeling applications.[1][2]
Sulfonyl fluorides, in general, are known to react with a range of nucleophilic amino acid residues, including tyrosine, threonine, serine, lysine, cysteine, and histidine.[3] This broad reactivity spectrum makes them powerful tools for irreversible protein labeling and modulation of protein targets.[3]
Frequently Asked Questions (FAQs)
1. What is 3-methoxypropane-1-sulfonyl fluoride (MMSF) and how does it work?
3-Methoxypropane-1-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride (-SO₂F) reactive group attached to a methoxypropane backbone. The sulfonyl fluoride moiety is an electrophile that can covalently react with nucleophilic residues on a protein's surface. This reaction is generally irreversible and forms a stable sulfonyl-amino acid adduct.
2. Which amino acid residues does MMSF target?
While specific reactivity data for MMSF is not extensively published, based on the known reactivity of other sulfonyl fluorides, it is predicted to label several nucleophilic amino acid residues. These include:
-
Primary Targets: Lysine, Tyrosine, Histidine, and Serine.[4]
-
Potential Targets: Threonine and Cysteine.
The specific residue(s) labeled on a protein of interest will depend on their surface accessibility and the local chemical environment, which can influence their nucleophilicity.
3. How stable is MMSF in aqueous solutions?
Sulfonyl fluorides are generally more stable in aqueous solutions than their sulfonyl chloride counterparts.[5] However, they are still susceptible to hydrolysis, which increases with pH. It is crucial to prepare fresh solutions of MMSF in an appropriate anhydrous solvent (e.g., DMSO or ethanol) and add it to the aqueous reaction buffer immediately before starting the labeling experiment. The hydrolytic stability of sulfonyl fluorides can also be influenced by the buffer composition, with some studies showing greater stability in HEPES buffer compared to PBS at the same pH.[4][6]
4. What are the recommended storage and handling conditions for MMSF?
MMSF should be stored as a solid in a cool, dry place, protected from moisture. For experimental use, prepare a stock solution in an anhydrous solvent like DMSO or ethanol and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always handle MMSF in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), as sulfonyl fluorides can be toxic.
Troubleshooting Guide
This section addresses common issues encountered during protein labeling experiments with MMSF and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Protein Labeling | 1. Inactive MMSF: The reagent may have hydrolyzed due to improper storage or handling. | • Always use a fresh aliquot of MMSF stock solution. • Prepare the stock solution in an anhydrous solvent (e.g., DMSO). • Add the MMSF stock to the reaction buffer immediately before initiating the labeling reaction. |
| 2. Suboptimal Reaction pH: The pH of the reaction buffer can significantly impact the nucleophilicity of target amino acid residues. | • The optimal pH for labeling will depend on the pKa of the target residue. For lysine labeling, a pH of 8.0-9.0 is a good starting point. For tyrosine, a slightly lower pH may be effective. • Perform a pH screen (e.g., from pH 7.0 to 9.5) to determine the optimal condition for your protein of interest. | |
| 3. Insufficient Reactant Concentration or Incubation Time: The labeling reaction may not have reached completion. | • Increase the molar excess of MMSF relative to the protein. A typical starting point is a 10- to 100-fold molar excess. • Extend the incubation time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, 24 hours). | |
| 4. Inaccessible Target Residues: The nucleophilic residues on your protein of interest may be buried within the protein structure. | • Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine HCl) to expose more residues. Note that this may affect protein function. | |
| Non-specific or High Background Labeling | 1. Excessive MMSF Concentration: Too high a concentration of the labeling reagent can lead to non-specific modifications. | • Titrate the concentration of MMSF to find the lowest effective concentration that provides sufficient labeling of the target protein while minimizing background. |
| 2. Prolonged Incubation Time: Longer reaction times can increase the likelihood of off-target labeling. | • Optimize the incubation time to achieve a balance between specific labeling and background. | |
| 3. Reaction Quenching: Failure to quench the reaction can result in continued labeling during sample processing. | • Quench the labeling reaction by adding a nucleophile-containing buffer, such as Tris or glycine, to consume any unreacted MMSF. | |
| Protein Precipitation or Aggregation | 1. Solvent Incompatibility: The addition of a large volume of organic solvent (from the MMSF stock) can cause protein precipitation. | • Keep the final concentration of the organic solvent in the reaction mixture low (typically <5% v/v). • If higher concentrations of MMSF are needed, consider using a more concentrated stock solution. |
| 2. pH-induced Instability: The pH required for efficient labeling may be outside the optimal stability range for your protein. | • If protein instability is observed at the optimal labeling pH, try to perform the reaction at a suboptimal but more protein-friendly pH for a longer duration. | |
| Difficulty Confirming Labeling | 1. Insufficient Mass Shift for Detection: The mass increase from MMSF labeling (C₄H₉O₃S, MW ≈ 156.18 Da) may be difficult to resolve by SDS-PAGE. | • Use mass spectrometry (e.g., LC-MS) for accurate confirmation of labeling and to determine the stoichiometry of modification.[7] |
| 2. Low Stoichiometry of Labeling: Only a small fraction of the protein population may be labeled. | • Re-optimize the reaction conditions (pH, MMSF concentration, incubation time) to drive the reaction to higher completion. |
Experimental Protocols
General Protein Labeling Protocol with MMSF
-
Protein Preparation: Prepare your purified protein in a suitable buffer (e.g., HEPES or borate) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could react with MMSF.
-
MMSF Stock Solution Preparation: Prepare a 100 mM stock solution of MMSF in anhydrous DMSO.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to the desired value (e.g., pH 8.5 for lysine targeting).
-
Add the MMSF stock solution to the protein solution to achieve the desired final concentration (e.g., 1 mM, for a 10-100 molar excess over the protein).
-
Incubate the reaction at room temperature or 4°C with gentle mixing for a predetermined time (e.g., 1-24 hours).
-
-
Quenching the Reaction: Add a final concentration of 50-100 mM Tris-HCl to quench any unreacted MMSF. Incubate for an additional 30 minutes.
-
Removal of Excess Reagent: Remove unreacted MMSF and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm labeling and assess the modification stoichiometry.
Visualizing the Workflow and Mechanism
MMSF Protein Labeling Workflow
Caption: A typical experimental workflow for protein labeling with MMSF.
Proposed Reaction of MMSF with a Lysine Residue
Caption: The reaction of MMSF with a lysine residue on a protein.
References
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- 3-Methoxypropane-1-sulfonyl fluoride. Moldb.
- Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
- Process for the preparation of fluorine containing vinyl ethers.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
- Advantageous Uses of Mass Spectrometry for the Quantific
- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. MDPI.
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
- Linkage modified oligomeric compounds and uses thereof.
- Ethanesulfonyl fluoride 95 754-03-0. Sigma-Aldrich.
- Sulfonyl Fluorides. Enamine.
- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.
- 3-Methoxypropane-1-sulfonyl Fluoride. LGC Standards.
- Methanesulfonyl fluoride. Wikipedia.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- Radical 1‐Fluorosulfonyl‐2‐alkynylation of Unactiv
- Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed.
- Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.
- Methanesulfonyl fluoride. NIST WebBook.
- Ethenesulfonyl fluoride 95 677-25-8. Sigma-Aldrich.
- Highly efficient NMR enantiodiscrimination of 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, a chiral degradation product of sevoflurane.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Advances in sulfur fluoride exchange for chemical biology. ChemRxiv.
- Ethanesulfonyl fluoride. PubChem.
- Some Items of Interest to Process R&D Chemists and Engineers.
- Fluorine labeling of proteins for NMR studies.
- Unconventional reactivity of sulfonyl fluorides.
- Chemical biology tools for protein labelling: insights into cell–cell communic
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC - NIH.
- A. Model compound and alkyl series of sulfonyl fluoride PROTACs.
- Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2- trifluoroethenyl)oxy]methyl]. Industrial Chemicals.
- NOVEL SYNTHESIS AND PURIFICATION PROCESS FOR PET-RADIOPHARMACEUTICALS FOR RAPID AND CONVENIENT PRODUCTION. University of Helsinki. 1wM9K0DPuKw)
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating 3-Methoxypropane-1-sulfonyl Fluoride Adducts
Introduction: The Critical Role of Adduct Validation for Covalent Probes
3-methoxypropane-1-sulfonyl fluoride (MMSF) belongs to the sulfonyl fluoride class of chemical probes, which have gained significant traction as privileged warheads for covalent inhibitor design and activity-based protein profiling (ABPP).[1] These probes form stable, covalent bonds with nucleophilic residues on target proteins, most notably serine, but also threonine, tyrosine, lysine, and histidine. This covalent interaction allows for the direct identification and quantification of enzyme activity in complex biological systems.
However, the power of MMSF and similar covalent probes is entirely dependent on our ability to rigorously validate their protein adducts. Simply observing a change in protein activity is insufficient; we must confirm direct target engagement, pinpoint the precise site of modification, and assess off-target interactions. Mass spectrometry (MS) is the most powerful analytical technique for this purpose, offering unparalleled sensitivity and accuracy in characterizing covalent protein modifications.[2][3]
This guide provides an in-depth comparison of contemporary mass spectrometry workflows for the validation of MMSF-protein adducts. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific research goals.
Part 1: Foundational Strategies - Top-Down vs. Bottom-Up Proteomics
The first critical decision in designing an MS-based validation experiment is the choice between two fundamental approaches: top-down and bottom-up proteomics.[4] Each provides a different level of information and is suited to different stages of the research pipeline.
Top-Down Proteomics: A Global View of Modification
In the top-down approach, the intact protein-MMSF adduct is introduced directly into the mass spectrometer.[4][5] The instrument measures the mass of the entire protein. By comparing the mass of the MMSF-treated protein to the untreated control, we can confirm covalent modification and determine the stoichiometry (i.e., the number of MMSF molecules bound per protein molecule).
-
Expertise & Experience: This method is invaluable for an initial, rapid confirmation of covalent binding to a purified protein. A clean mass shift corresponding to the addition of the MMSF moiety (C₄H₉O₅SF, molecular weight ~200.22 Da, with the adduct mass being this minus HF, or simply the C₄H₉O₃S- group, ~137.03 Da) provides unambiguous evidence of adduct formation. It is particularly useful for smaller proteins (<30 kDa) where high-resolution mass measurements can be readily achieved.
-
Trustworthiness: The self-validating aspect here is the precision of the mass measurement. High-resolution mass spectrometers can measure mass with ppm (parts-per-million) accuracy, making the assignment of the observed mass shift to the MMSF adduct highly reliable.
-
Limitations: The top-down approach does not identify the specific amino acid residue that has been modified.[2][4] Furthermore, its sensitivity decreases significantly with larger proteins, and it is generally unsuitable for analyzing complex mixtures like cell lysates due to the immense number of overlapping signals.[2]
Bottom-Up Proteomics: The Gold Standard for Site Identification
The bottom-up strategy is the workhorse for covalent adduct analysis.[4][6] In this workflow, the protein sample (which can be a purified protein or a complex proteome) is first digested into smaller peptides using a protease, most commonly trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6]
-
Expertise & Experience: This approach is the definitive method for identifying the exact site of modification. By isolating the specific peptide containing the MMSF adduct and fragmenting it inside the mass spectrometer, we can generate sequence information that pinpoints the modified amino acid.[5] This is crucial for understanding how the probe interacts with the protein's active or allosteric sites.
-
Trustworthiness: Validation is achieved through the MS/MS spectrum. A high-quality spectrum will contain a series of fragment ions (known as b- and y-ions or c- and z-ions) that match the theoretical fragmentation of the modified peptide sequence. This provides a robust, multi-point confirmation of both the peptide's identity and the modification's location.
The remainder of this guide will focus on the nuances of the bottom-up approach, as it provides the most detailed and actionable information for validating MMSF adducts.
Part 2: A Deeper Dive - Comparing MS/MS Fragmentation Techniques
Once a modified peptide is isolated in the mass spectrometer, it must be fragmented to determine its sequence and locate the MMSF adduct. The choice of fragmentation technique is arguably the most critical parameter influencing the success of site-localization.
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD)
CID and its higher-energy variant HCD are the most common fragmentation methods.[7] They work by accelerating the peptide ions and colliding them with an inert gas. This collision imparts vibrational energy, causing the peptide to fragment along its backbone, primarily at the amide bonds, producing characteristic b- and y-type fragment ions.
-
Causality: The energy is distributed across the entire ion. This means that the weakest bonds tend to break first. In the case of some post-translational modifications (PTMs), the bond connecting the modification to the peptide is weaker than the peptide backbone bonds. This can cause the modification to be lost during fragmentation, making it difficult to determine which residue it was attached to.
-
Application for MMSF: While robust for sequencing unmodified peptides, CID/HCD can be suboptimal for precisely localizing the MMSF adduct if the sulfonyl-amino acid bond is particularly labile under collisional activation. The resulting spectrum might show good sequence coverage but lack the key fragment ions that retain the MMSF mass shift.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic, "soft" fragmentation technique.[7][8] It involves transferring an electron to the multiply-charged peptide ion. This induces fragmentation along the peptide's N-Cα backbone bond, producing c- and z-type fragment ions.
-
Causality: Because ETD is a radical-driven process and not based on vibrational energy, it is less likely to cleave the bonds holding labile PTMs to the peptide side chains.[7][9] The modification is preserved on the fragment ions, providing direct evidence of its location.
-
Application for MMSF: ETD is highly advantageous for MMSF adduct analysis. It excels at preserving the modification on the c- and z-ions, leading to unambiguous site assignment, especially when the adduct is on a labile site or when the peptide is large and highly charged.[9]
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
EThcD is a powerful hybrid technique that subjects the peptide ions to both ETD and HCD fragmentation in succession.[10] This generates a rich composite spectrum containing b-, y-, c-, and z-type ions.
-
Causality: This dual-fragmentation approach provides the most comprehensive data in a single experiment.[10] The ETD component preserves the MMSF adduct on c- and z-ions for confident localization, while the HCD component provides a robust set of b- and y-ions for high-confidence peptide sequence confirmation.
-
Application for MMSF: EThcD is the superior method for validating MMSF adducts.[10][11] It maximizes the amount of information obtained from a single peptide precursor, dramatically increasing the confidence of both peptide identification and site localization. This is particularly crucial when dealing with low-abundance modified peptides from complex samples.
Data Summary: Comparison of Fragmentation Methods
| Feature | CID / HCD | ETD | EThcD |
| Primary Fragment Ions | b, y | c, z | b, y, c, z |
| Mechanism | Collisional (Vibrational) | Electron Transfer (Radical) | Hybrid (ETD + HCD) |
| Preservation of MMSF Adduct | Moderate to Low | High | High |
| Confidence in Site Localization | Moderate | High | Very High |
| Peptide Sequence Confirmation | High | Moderate to High | Very High |
| Ideal Precursor Charge State | Low (2+, 3+) | High (≥3+) | High (≥3+) |
| Best Use Case for MMSF | Initial screening, high-abundance adducts | Unambiguous localization of labile adducts | Gold-standard for all MMSF adducts |
Part 3: Experimental Protocols & Workflows
A successful experiment relies on meticulous execution. The following protocols represent a validated system for identifying MMSF-protein adducts using a bottom-up EThcD approach.
Detailed Experimental Protocol: Bottom-Up Sample Preparation
This protocol is designed to prepare a protein sample for LC-MS/MS analysis.
-
Protein Lysis & Denaturation:
-
Step: Lyse cells or resuspend purified protein in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) and a buffering agent (e.g., 100 mM Tris, pH 8.5).
-
Causality: The denaturant unfolds the proteins completely. This is essential to expose all potential trypsin cleavage sites, ensuring the entire protein sequence is accessible for digestion and maximizing the chance of observing the modified peptide.
-
-
Reduction:
-
Step: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Causality: DTT reduces all disulfide bonds (S-S) to free sulfhydryl groups (SH). This further linearizes the protein structure.
-
-
Alkylation:
-
Step: Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature.
-
Causality: IAA covalently modifies the free sulfhydryl groups, a process called alkylation. This prevents the disulfide bonds from reforming, locking the protein in its unfolded, linear state. Performing this step in the dark is critical as IAA is light-sensitive.
-
-
Buffer Exchange & Digestion:
-
Step: Dilute the sample at least 4-fold with 100 mM Tris pH 8.0 or similar to reduce the urea concentration to <2 M. Add sequencing-grade trypsin at a 1:50 ratio (trypsin:protein, w/w). Incubate overnight (16-18 hours) at 37°C.
-
Causality: Trypsin is most active at pH ~8 and is inhibited by high concentrations of urea. Dilution is a critical step to ensure optimal enzymatic activity. Trypsin cleaves specifically after lysine (K) and arginine (R) residues, producing a predictable set of peptides that can be readily identified by database searching.
-
-
Sample Cleanup:
-
Step: Acidify the digest with formic acid or trifluoroacetic acid to a pH < 3 to stop the digestion. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Causality: Stopping the reaction ensures reproducible results. The C18 cleanup desaltifies the sample and concentrates the peptides. Salts and detergents can suppress ionization in the mass spectrometer and contaminate the LC system, so their removal is vital for high-quality data.
-
Mandatory Visualization: The EThcD Bottom-Up Workflow
Data Acquisition & Analysis
-
LC-MS/MS: Peptides are loaded onto a reverse-phase analytical column and eluted over a gradient (e.g., 5-40% acetonitrile over 60 minutes). The mass spectrometer should be operated in Data-Dependent Acquisition (DDA) mode. In this mode, the instrument performs a rapid, high-resolution scan of all peptide ions eluting from the column (MS1 scan), then selects the most intense ions (e.g., the top 10) for individual isolation and fragmentation (MS/MS scan) using EThcD.
-
Database Searching: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt Human) using a search engine like MaxQuant, Mascot, or Proteome Discoverer. The search parameters must include:
-
Enzyme: Trypsin/P
-
Fixed Modification: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and crucially, MMSF adduct (+137.03 Da) on S, T, Y, K, H.
-
-
Trustworthiness through Manual Validation: The final and most important step is manual inspection of the MS/MS spectra for any identified MMSF-modified peptides. A confident identification requires:
-
A contiguous series of fragment ions (b, y, c, or z) that confirms the underlying peptide sequence.
-
A clear mass shift of +137.03 Da on fragment ions that contain the modified residue. For example, if serine at position 5 is modified, all y-ions from y₅ onwards and all b-ions from b₅ onwards should exhibit this mass increase. This provides definitive evidence for the modification's location.
-
Conclusion
Validating covalent adducts is a non-negotiable step in the development and application of chemical probes like 3-methoxypropane-1-sulfonyl fluoride. While top-down proteomics offers a quick check for adduct formation on purified proteins, the bottom-up approach is indispensable for definitive site localization and proteome-wide analysis. Among the available fragmentation techniques, the hybrid EThcD method provides the most comprehensive and reliable data, ensuring high-confidence identification of the peptide sequence while simultaneously preserving the labile adduct to pinpoint its exact location. By combining meticulous sample preparation with an optimized EThcD acquisition strategy and rigorous data validation, researchers can confidently characterize MMSF-protein interactions, paving the way for a deeper understanding of enzyme function and more effective drug design.
References
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Navigating the Cellular Maze: A Comparative Guide to the Cell Permeability of Sulfonyl Fluoride Probes
For researchers, scientists, and drug development professionals, the journey of a chemical probe from the culture media to its intracellular target is a critical juncture that dictates experimental success. Among the arsenal of covalent probes, sulfonyl fluorides (SFs) have emerged as a privileged class of warheads, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues.[1][2] However, the efficacy of these powerful tools is fundamentally dependent on their ability to traverse the cellular membrane. This guide provides an in-depth comparison of the cell permeability of different sulfonyl fluoride probes, offering experimental insights and data to inform the selection and design of probes for intracellular applications.
The Permeability Predicament: Why Crossing the Membrane Matters
A sulfonyl fluoride probe with poor cell permeability is akin to a key that cannot reach its lock. For probes designed to interrogate intracellular targets, the ability to efficiently cross the lipid bilayer is paramount. Insufficient permeability can lead to false-negative results, where the probe fails to engage its target not due to a lack of affinity or reactivity, but simply because it cannot reach it in sufficient concentrations. Conversely, excessively high permeability, often associated with high lipophilicity, can lead to non-specific membrane association, off-target effects, and potential cytotoxicity.[3] Therefore, a well-designed sulfonyl fluoride probe must strike a delicate balance between aqueous stability, reactivity, and the physicochemical properties that govern its passage into the cell.[4]
Deconstructing Permeability: Key Physicochemical Drivers
The cell permeability of a sulfonyl fluoride probe is not a singular property but rather the outcome of a complex interplay of various physicochemical characteristics. Understanding these factors is crucial for both interpreting experimental data and designing novel probes with optimized cellular uptake.
-
Lipophilicity (logP): The partition coefficient between octanol and water (logP) is a cornerstone in predicting membrane permeability. A higher logP generally indicates greater lipid solubility and thus, enhanced passive diffusion across the cell membrane. However, an excessively high logP can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in proteins and membranes.[5] For many covalent inhibitors, a logP value greater than 3 is often associated with good cell permeation.[6][7]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. As molecular weight increases, the energy barrier for passive diffusion across the membrane also tends to increase.
-
Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA generally correlates with better cell permeability, as it reduces the desolvation penalty required for the molecule to enter the hydrophobic core of the lipid bilayer.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for the aqueous environment, thereby hindering its ability to partition into the cell membrane.
-
Charge: Ionized molecules typically exhibit poor passive diffusion across the cell membrane. The charge state of a probe at physiological pH is therefore a critical determinant of its permeability.
A Comparative Look at Sulfonyl Fluoride Probe Permeability
The cell permeability of sulfonyl fluoride probes is often tailored to their specific application. Here, we compare several well-characterized probes, highlighting the interplay between their structure, intended target, and reported permeability characteristics.
| Probe Name/Class | Target(s) | Permeability Assessment Method(s) | Reported Permeability | Key Structural Features Influencing Permeability | Reference(s) |
| XO44 | Pan-Kinase | Cellular target engagement (chemoproteomics) | Described as cell-permeable and effective for profiling endogenous kinases in intact cells.[8][9] | Pyrimidine 3-aminopyrazole scaffold for kinase recognition, balanced with properties allowing cell entry. | [8][9] |
| UPR1444 | EGFR (Epidermal Growth Factor Receptor) | Cellular activity assays (inhibition of proliferation) | Tool compound with suboptimal potency in cells, suggesting moderate permeability.[10] | 2-anilinopyrimidine hinge-binding scaffold. | [10] |
| XIAP-targeting Probes (e.g., 12 & 13) | XIAP (X-linked inhibitor of apoptosis protein) | Western blot analysis of target engagement in cells | Demonstrated to be cell-permeable and interact with the intended target in cells.[11][12] | Peptide-based scaffold; substitution of the C-terminal Phe with a 4-fluoro 1-amino indane dramatically increased cell penetration.[12] | [11][12] |
| CPD-2743 | Cereblon (CRBN) | Caco-2 assay | High permeability and lacked efflux in Caco-2 cells.[1][13] | Isoindoline scaffold, designed to lack a key hydrogen bond acceptor present in other CRBN molecular glues.[13] | [1][13] |
| DcpS-targeting Probes | DcpS (mRNA decapping scavenger enzyme) | Quantification of intracellular target occupancy | Alkyne-tagged probe efficiently captured the protein from a complex proteome, indicating good cell permeability.[14][15] | Structure-based design to fit the DcpS active site. | [14][15] |
| Fatty Acyl Sulfonyl Fluoride Probes | Fatty acid-associated proteins | Quantitative chemical proteomics in living cells | Effectively profiles target proteins in living cells, demonstrating cell permeability.[16] | Long alkyl chain likely contributes to membrane partitioning. | [16] |
Experimental Workflows for Assessing Cell Permeability
A multi-faceted approach is often necessary to confidently characterize the cell permeability of a sulfonyl fluoride probe. This typically involves a combination of computational predictions, in vitro assays, and cell-based target engagement studies.
In Silico Prediction
Prior to synthesis, computational tools can provide valuable estimations of a probe's physicochemical properties (logP, MW, PSA) and predict its likelihood of being cell-permeable. While not a substitute for experimental validation, these predictions can guide the design of probes with more favorable characteristics.
In Vitro Permeability Assays
These assays provide quantitative data on a compound's ability to cross an artificial or cell-based barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures the passive diffusion of a compound across an artificial lipid membrane.[6][7][17] It is a rapid and cost-effective method for initial permeability screening. A compound is generally considered to have high permeability if its effective permeability coefficient (Pe) is greater than 1.5 x 10-6 cm/s.[6]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial barrier resembling the human small intestine.[18][19] This model accounts for both passive transcellular diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo intestinal absorption.[18][19] Drugs with complete absorption in humans typically have apparent permeability coefficients (Papp) greater than 1 x 10-6 cm/s.[18]
Caption: Workflow for evaluating the cell permeability of sulfonyl fluoride probes.
Cell-Based Target Engagement Assays
Ultimately, the most compelling evidence for a probe's cell permeability comes from its demonstrated ability to engage its intended target within a cellular context.
-
Western Blot Analysis: This technique can be used to indirectly assess cell permeability by observing a downstream consequence of target engagement, such as the inhibition of a signaling pathway or a change in protein stability. For direct evidence, an antibody that recognizes the probe-protein adduct can be used.
-
Quantitative Mass Spectrometry (LC-MS/MS): This powerful technique allows for the direct measurement of the intracellular concentration of an unlabeled probe.[20] By lysing cells after treatment with the probe and analyzing the lysate, researchers can determine the extent of cellular uptake.
-
Chemoproteomics: For probes equipped with a bio-orthogonal handle (e.g., an alkyne or azide), "clickable" reporter tags can be attached after cell lysis. This allows for the enrichment and identification of probe-labeled proteins by mass spectrometry, providing a global view of target engagement and selectivity within the cellular environment.[9]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Pe) of a sulfonyl fluoride probe.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-infused filter)
-
Donor and acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare the PAMPA plate according to the manufacturer's instructions. This typically involves hydrating the lipid membrane with buffer.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Add the donor solution to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the PAMPA filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate to create a "sandwich."
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = (VA / (Area × Time)) × -ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time. [Drug]equilibrium is the concentration when the drug is added to both chambers and allowed to equilibrate.
Protocol 2: Western Blot for Intracellular Target Engagement
Objective: To qualitatively assess the cell permeability of a sulfonyl fluoride probe by observing its effect on an intracellular target.
Materials:
-
Cell line expressing the target of interest
-
Cell culture reagents
-
Sulfonyl fluoride probe
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein or a downstream marker
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of the sulfonyl fluoride probe for a specified time. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A change in the target protein's band intensity or the intensity of a downstream marker compared to the control indicates target engagement and thus, cell permeability of the probe.
Considerations for Cytotoxicity
It is important to note that the sulfonyl fluoride moiety, or the molecule as a whole, can potentially exert cytotoxic effects. Therefore, it is crucial to assess the cytotoxicity of any new probe in the cell line of interest. Standard assays such as the MTT or LDH assay can be used to determine the concentration range at which the probe is well-tolerated by the cells.[7][21]
Conclusion
The successful application of sulfonyl fluoride probes in cellular studies hinges on their ability to efficiently cross the cell membrane and engage their intended targets. A thorough understanding of the physicochemical principles governing permeability, coupled with a systematic experimental approach to its evaluation, is essential for the development of robust and reliable chemical tools. By combining in silico predictions, in vitro permeability assays, and cell-based target engagement studies, researchers can confidently select or design sulfonyl fluoride probes with the optimal permeability profile for their specific biological questions.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methoxypropane-1-sulfonyl Fluoride
The responsible management of laboratory chemicals is paramount to ensuring a safe research environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methoxypropane-1-sulfonyl fluoride (CAS No. 1227250-19-2), a compound within the sulfonyl fluoride class of reagents.[1] While sulfonyl fluorides are valued for their unique reactivity and stability in synthetic chemistry, these same properties necessitate a rigorous and informed approach to their disposal.[2][3][4] This document moves beyond a simple checklist, offering a framework grounded in chemical principles to empower researchers in making safe and compliant disposal decisions.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of 3-methoxypropane-1-sulfonyl fluoride is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from analogous sulfonyl fluorides. This proactive assessment underscores the need for caution.
Sulfonyl fluorides as a class are known to be reactive electrophiles.[4] Related compounds, such as methanesulfonyl fluoride and 4-acetylbenzene-1-sulfonyl fluoride, are classified as corrosive and can cause severe skin and eye irritation.[5][6][7] Inhalation or ingestion can be harmful, potentially leading to serious systemic effects.[6][7] A critical, though less immediate, hazard is the potential for fluorinated organic compounds to release highly toxic hydrogen fluoride (HF) upon decomposition, for instance, in a fire.[6]
Table 1: Inferred Hazard Profile for 3-Methoxypropane-1-sulfonyl Fluoride
| Hazard Classification | Potential Effects & Rationale | Recommended Precautions |
| Skin & Eye Irritant/Corrosive | Based on data for analogous sulfonyl fluorides, direct contact can cause irritation or chemical burns.[5][6][7] | Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[8][9] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5][7] | Avoid creating aerosols or dust. Ensure adequate ventilation.[5][8] |
| Reactivity | Incompatible with strong bases, oxidizing agents, and potentially water, which could lead to decomposition.[7][10] | Segregate waste from incompatible materials.[9][11][12] |
| Environmental Hazard | As a fluorinated organic compound, improper disposal can lead to persistent environmental contamination.[13][14] | Do not dispose of down the drain or in regular trash. All waste must be treated as hazardous.[15] |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of 3-methoxypropane-1-sulfonyl fluoride is a multi-step process that begins at the point of generation and ends with collection by a licensed waste management service. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Experimental Protocol 1: Quenching of Reaction Mixtures Containing 3-Methoxypropane-1-sulfonyl Fluoride
Causality: Unreacted 3-methoxypropane-1-sulfonyl fluoride in a reaction mixture poses a reactivity hazard. This protocol aims to safely neutralize the electrophilic sulfonyl fluoride before it is consolidated as waste, preventing potentially exothermic or gas-evolving reactions in the waste container. This procedure is adapted from standard practices for quenching reactive fluorinating agents.[9]
-
Preparation: Ensure the reaction is complete via an appropriate analytical method (e.g., TLC, LC-MS). Cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the rate of the quenching reaction and dissipate any heat generated.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.
-
Rationale: The bicarbonate will react with and hydrolyze the sulfonyl fluoride. The slow, controlled addition is crucial to manage the exotherm and any potential gas evolution.[9]
-
-
Monitoring: Continue the slow addition until gas evolution ceases. Allow the mixture to stir for an additional 30 minutes at 0 °C, then warm to room temperature.
-
Work-up & Segregation: Proceed with the standard aqueous work-up for your experiment. The resulting aqueous and organic layers should be segregated into appropriately labeled hazardous waste containers (e.g., "Aqueous Waste with Fluoride Salts" and "Halogenated Organic Waste").
Step-by-Step Disposal Procedures
-
Immediate Segregation at the Point of Generation:
-
Unused/Expired Pure Compound: Keep in its original, clearly labeled container.
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, sealed plastic bag or container clearly labeled "Solid waste contaminated with 3-methoxypropane-1-sulfonyl fluoride".[16]
-
Liquid Waste (Post-Quenching): Collect in a dedicated waste container. Do not mix with other waste streams unless you have confirmed their compatibility.[9][12][17] Incompatible chemicals can react violently or produce toxic gases.[10]
-
-
Waste Container Selection and Labeling:
-
Container Choice: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or the original container.[11][18] Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[11][19]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "Waste 3-methoxypropane-1-sulfonyl fluoride"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the first drop of waste was added.
-
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[11][18]
-
The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to contain spills.
-
Keep the waste container closed at all times except when adding waste.[15][18] This prevents the release of vapors.
-
-
Arranging for Professional Disposal:
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.
-
Final disposal must be conducted by a licensed hazardous waste carrier who can transport the material to a permitted treatment, storage, and disposal facility (TSDF).[5] Evaporation in a fume hood is not an acceptable method of disposal.[15]
-
Emergency Procedures: Spill Management
Accidental spills require a calm and systematic response to mitigate exposure and environmental contamination.
Protocol for Small, Contained Spills
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, a face shield, and two pairs of nitrile gloves.[9]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[5][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a sealable, compatible container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Label the container of spill cleanup debris as hazardous waste and arrange for pickup through your EHS department.
For large spills, immediately evacuate the area and contact your institution's emergency response team.[9]
By adhering to these scientifically grounded procedures, researchers can safely manage the lifecycle of 3-methoxypropane-1-sulfonyl fluoride, ensuring personal safety, protecting the environment, and fostering a culture of trust and responsibility in the laboratory.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methanesulfonyl Fluoride. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Olkowska, E., et al. (2022). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Pap, S., et al. (2022). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. Retrieved from [Link]
-
Anguera, G., et al. (2019). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
Kotha, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
Kotha, S., et al. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. PubMed Central. Retrieved from [Link]
-
University of Louisville DEHS. (n.d.). Waste Disposal Manual. Retrieved from [Link]
-
CSIRO. (n.d.). PFAS: What are 'forever chemicals' and how can we clean them up?. Retrieved from [Link]
-
Washington State University. (2016). Standard Operating Procedure: Sodium Fluoride. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. Retrieved from [Link]
-
Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]
Sources
- 1. 1227250-19-2 | 3-Methoxypropane-1-sulfonyl fluoride - Moldb [moldb.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.cn]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nj.gov [nj.gov]
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- 8. fishersci.fr [fishersci.fr]
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- 13. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. vumc.org [vumc.org]
- 16. uwlax.edu [uwlax.edu]
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Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
